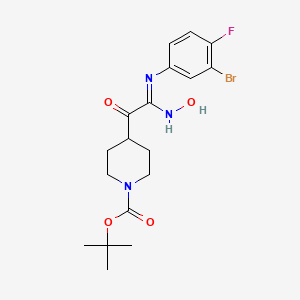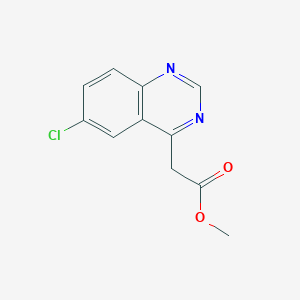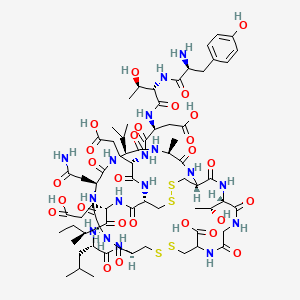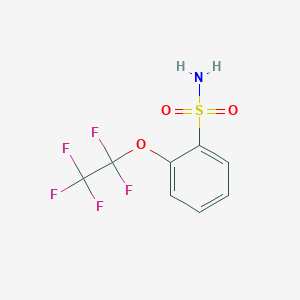
2-(Pentafluoroethoxy)benzenesulfonamide
Übersicht
Beschreibung
2-(Pentafluoroethoxy)benzenesulfonamide, also known as PFBS, is a fluorinated organic compound with a wide range of applications in the pharmaceutical, agricultural, and industrial sectors. PFBS is a sulfonamide derivative, which is a class of compounds that are widely used as antimicrobials, antifungals, and anti-inflammatory agents. PFBS has been studied extensively in recent years due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
2-(Pentafluoroethoxy)benzenesulfonamide has a wide range of potential applications in scientific research. It has been studied as an antimicrobial agent, as an inhibitor of enzymes involved in the biosynthesis of fatty acids, and as an inhibitor of the production of inflammatory mediators. Additionally, 2-(Pentafluoroethoxy)benzenesulfonamide has been studied as a potential drug for the treatment of cancer, diabetes, and other diseases.
Wirkmechanismus
The exact mechanism of action of 2-(Pentafluoroethoxy)benzenesulfonamide is not yet fully understood. However, it is known that 2-(Pentafluoroethoxy)benzenesulfonamide binds to the enzyme fatty acid synthase and prevents the enzyme from catalyzing the synthesis of fatty acids. Additionally, 2-(Pentafluoroethoxy)benzenesulfonamide has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
2-(Pentafluoroethoxy)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. Additionally, 2-(Pentafluoroethoxy)benzenesulfonamide has been shown to reduce inflammation and have anti-cancer effects. In animal models, 2-(Pentafluoroethoxy)benzenesulfonamide has been shown to reduce the size of tumors and improve the survival rate of animals with cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Pentafluoroethoxy)benzenesulfonamide has several advantages as a compound for laboratory experiments. It is relatively easy to synthesize and is available in a variety of forms, including solid, liquid, and powder. Additionally, 2-(Pentafluoroethoxy)benzenesulfonamide is relatively stable and has a low toxicity. However, 2-(Pentafluoroethoxy)benzenesulfonamide is relatively expensive and can be difficult to obtain in large quantities.
Zukünftige Richtungen
The potential applications of 2-(Pentafluoroethoxy)benzenesulfonamide are vast and are still being explored. Future research could focus on developing new methods for synthesizing 2-(Pentafluoroethoxy)benzenesulfonamide and exploring its potential as an antimicrobial and anti-cancer agent. Additionally, further research could focus on the mechanism of action of 2-(Pentafluoroethoxy)benzenesulfonamide and its effects on biochemical and physiological processes. Finally, future research could also explore the potential of 2-(Pentafluoroethoxy)benzenesulfonamide as an inhibitor of enzymes involved in the biosynthesis of fatty acids and other compounds.
Eigenschaften
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO3S/c9-7(10,11)8(12,13)17-5-3-1-2-4-6(5)18(14,15)16/h1-4H,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMAHBFDTZQZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(C(F)(F)F)(F)F)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentafluoroethoxyphenylsulfonamide | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


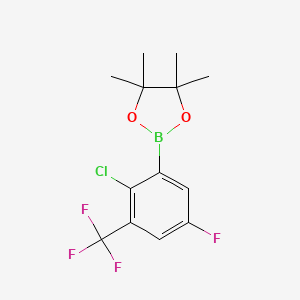
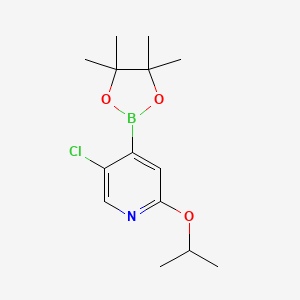
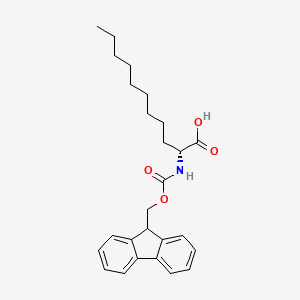
![t-Butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylatehydrochloride](/img/structure/B6299508.png)
![[3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate](/img/structure/B6299514.png)
![Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate](/img/structure/B6299518.png)
![[2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid](/img/structure/B6299521.png)
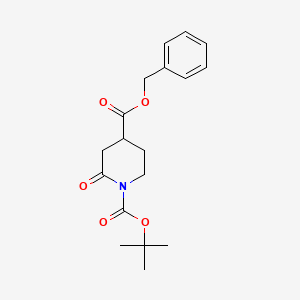
![4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid](/img/structure/B6299538.png)
